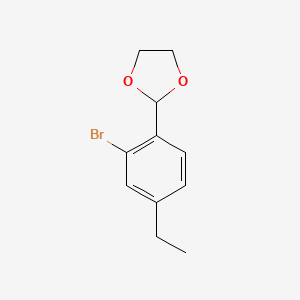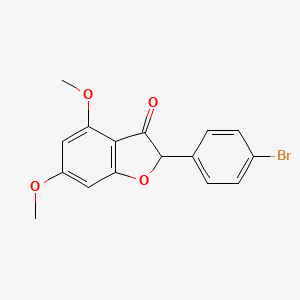
2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzofuran core with two methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid . This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
科学的研究の応用
2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a drug candidate.
Industry: This compound is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the benzofuran core.
2-(4-Bromophenyl)benzoxazole: Contains a similar bromophenyl group but with a benzoxazole core instead of benzofuran.
Uniqueness
2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features. The presence of both bromine and methoxy groups on the benzofuran core provides distinct chemical reactivity and biological activity compared to similar compounds .
特性
分子式 |
C16H13BrO4 |
|---|---|
分子量 |
349.17 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H13BrO4/c1-19-11-7-12(20-2)14-13(8-11)21-16(15(14)18)9-3-5-10(17)6-4-9/h3-8,16H,1-2H3 |
InChIキー |
HUQAOESGNPOPID-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


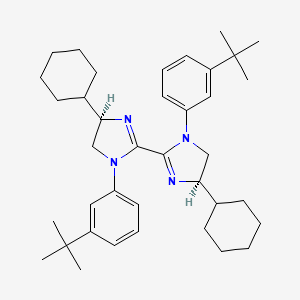

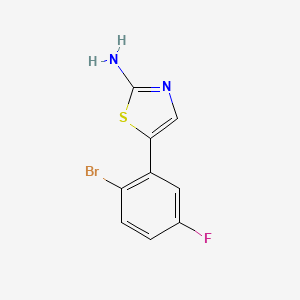
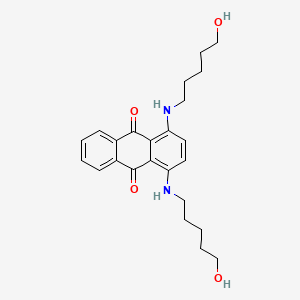

![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)



![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
